molecular formula C23H20N2S B2369193 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol CAS No. 731821-84-4

1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol

Cat. No.: B2369193
CAS No.: 731821-84-4
M. Wt: 356.49
InChI Key: WOJTYUPZYNRMML-UHFFFAOYSA-N
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Description

1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with phenyl and dimethylphenyl groups

Scientific Research Applications

1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it’s used. For example, lidocaine, a compound that also contains a 2,6-dimethylphenyl group, acts by inhibiting sodium channels .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, low-spin Co(II) complexes with 2,6-dimethylphenyl isocyanide ligands have been suggested for use in redox shuttles with more negative redox potentials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol typically involves the condensation of 2,6-dimethylphenylamine with benzil and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring. The thiol group is introduced via a subsequent reaction with thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Disulfides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or aminated derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-dimethylphenyl)-2-phenylimidazole: Lacks the thiol group, affecting its reactivity and applications.

    4,5-diphenyl-1H-imidazole-2-thiol: Lacks the dimethylphenyl group, altering its chemical properties.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2S/c1-16-10-9-11-17(2)21(16)25-22(19-14-7-4-8-15-19)20(24-23(25)26)18-12-5-3-6-13-18/h3-15H,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJTYUPZYNRMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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